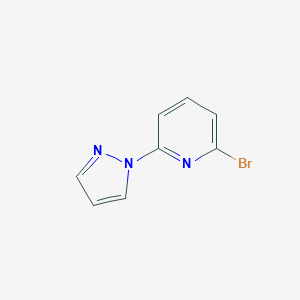

2-Bromo-6-(1H-pyrazol-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRJOZJWALGJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427614 | |

| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123640-41-5 | |

| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical and physical properties of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a heteroaromatic organic compound of significant interest in the fields of medicinal chemistry, coordination chemistry, and materials science. Its structure, featuring a pyridine ring substituted with a reactive bromine atom and a chelating pyrazolyl group, makes it a highly versatile and valuable building block for the synthesis of more complex molecular architectures. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups, while the pyrazolyl-pyridine scaffold acts as a bidentate N,N'-chelating unit, crucial for the formation of metal complexes.[1] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and its key applications in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 123640-41-5[1] |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆BrN₃[1] |

| Molecular Weight | 224.06 g/mol [1] |

| InChI Key | LPRJOZJWALGJGM-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=NC(=C1)Br)N2C=CC=N2 |

Table 2: Physical and Handling Properties

| Property | Value |

| Appearance | Solid[1] |

| Melting Point | 66-68 °C |

| Boiling Point | 330.7 °C at 760 mmHg |

| Density | 1.63 g/cm³ |

| Purity | Typically ≥96% |

| Storage Conditions | 2-8°C, under inert atmosphere[1] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. |

Spectroscopic Data (Predicted)

-

¹H NMR: The spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the three protons on the pyrazole ring. The pyridine protons will likely appear as a triplet and two doublets in the aromatic region (approx. 7.0-8.0 ppm). The pyrazole protons will appear as distinct signals, also in the aromatic region (approx. 6.5-8.5 ppm).

-

¹³C NMR: The spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C-Br) on the pyridine ring is expected to be in the 140-145 ppm range, while the other pyridine and pyrazole carbons will appear in the 108-155 ppm region.

Experimental Protocols

Synthesis of this compound

The most common synthetic route to this compound involves a nucleophilic aromatic substitution reaction between 2,6-dibromopyridine and pyrazole in the presence of a base. The mono-substitution is favored due to the deactivation of the ring after the first substitution.

Detailed Methodology:

-

Reagent Preparation: To a solution of 1H-Pyrazole (1.1 equivalents) in anhydrous Dimethylformamide (DMF), add a strong base such as Sodium Hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture for 30 minutes to allow for the formation of the sodium pyrazolide salt.

-

Reaction: Add a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture dropwise.

-

Heating: Heat the reaction mixture to 100-120°C and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as Ethyl Acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a pivotal intermediate in several areas of chemical research.

Precursor for Ligand Synthesis

The primary application of this compound is as a precursor for more elaborate ligands used in coordination chemistry. The reactive bromine atom is readily displaced or utilized in cross-coupling reactions to introduce other functionalities. The resulting substituted pyrazolyl-pyridine derivatives are powerful chelating agents for a wide range of transition metals and lanthanides.

Drug Discovery and Medicinal Chemistry

Nitrogen-rich heterocyclic scaffolds are cornerstones in medicinal chemistry, with a significant percentage of FDA-approved drugs containing such moieties.[1] this compound serves as an excellent starting point for generating libraries of novel compounds for drug discovery screening. By performing various cross-coupling reactions at the bromine position, researchers can systematically modify the structure to optimize biological activity. Derivatives have been investigated for potential applications, including their use in the development of new anticancer agents.[1]

Coordination Chemistry and Catalysis

The pyrazolyl-pyridine motif is a key component in the construction of ligands for organometallic catalysts.[1] For example, palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are effective methods for synthesizing functionalized scaffolds from this precursor.[1] The resulting ligands form stable complexes with metals like palladium, iron, and ruthenium, which have shown promise in facilitating organic transformations such as transfer hydrogenation reactions.[1] Furthermore, ligands derived from this core are used to create iron(II) complexes that exhibit spin-crossover (SCO) behavior and luminescent lanthanide complexes, which are of great interest in materials science.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled). It may also cause skin and serious eye irritation.

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined set of physical and chemical properties. Its value lies in its dual functionality: a reactive site for carbon-carbon and carbon-nitrogen bond formation and a stable chelating unit for metal coordination. These attributes make it an indispensable tool for chemists working in drug discovery, catalysis, and materials science, enabling the synthesis of a diverse range of novel and functional molecules.

References

Reactivity of the Bromine Atom in 2-Bromo-6-(1H-pyrazol-1-yl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in the heterocyclic building block, 2-Bromo-6-(1H-pyrazol-1-yl)pyridine. This compound serves as a versatile intermediate in the synthesis of complex molecules for pharmaceutical and coordination chemistry applications. The bromine atom at the 2-position of the pyridine ring acts as a key functional handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This document details the participation of this compound in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. While specific experimental data for this exact substrate is limited in publicly available literature, this guide provides detailed experimental protocols adapted from established procedures for structurally similar 2-bromopyridine derivatives, offering a valuable resource for researchers engaged in the synthesis and functionalization of novel pyridine-based compounds.

Introduction

This compound is a heteroaromatic compound featuring a pyridine ring substituted with a bromine atom and a pyrazolyl group. This unique arrangement, possessing both a reactive halogen and a bidentate N,N'-chelating moiety, makes it a valuable precursor for the synthesis of functionalized ligands and more complex molecular architectures.[1] The electron-deficient nature of the pyridine ring, further influenced by the pyrazolyl substituent, governs the reactivity of the C-Br bond, making it susceptible to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis and drug discovery, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds.

This guide focuses on the key reactions that leverage the reactivity of the bromine atom in this compound, providing a practical resource for chemists in the pharmaceutical and materials science fields.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to introduce diverse functional groups at the 2-position of the pyridine ring. The general workflow for these transformations is depicted below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

| Entry | Aryl Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 (General) |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 80 | 16 | 80-95 (General) |

| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 75-90 (General) |

Note: The yields provided are general ranges for 2-bromopyridine derivatives and may vary for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/water 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and a phosphine ligand (e.g., SPhos, 0.04 mmol), followed by a base (e.g., K₃PO₄, 2.0 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-(1H-pyrazol-1-yl)pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many biologically active compounds. For this compound, this allows for the introduction of primary or secondary amines at the 2-position.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 85-98 (General) |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-90 (General) |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | THF | 65 | 18 | 75-95 (General) |

Note: The yields provided are general ranges for 2-bromopyridine derivatives and may vary for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in an appropriate solvent (e.g., toluene, 5 mL) is prepared in a sealed tube. The tube is sealed and the reaction mixture is heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the desired 2-amino-6-(1H-pyrazol-1-yl)pyridine derivative.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4][5] This reaction is highly valuable for the synthesis of arylalkynes. In the context of this compound, it enables the introduction of various alkynyl moieties.

Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridines

| Entry | Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 80-95 (General) |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 80 | 8 | 85-98 (General) |

| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ | DMF | 90 | 16 | 70-90 (General) |

Note: The yields provided are general ranges for 2-bromopyridine derivatives and may vary for this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) salt (e.g., CuI, 0.04 mmol). A base (e.g., triethylamine, 2.0 mmol) is then added, and the reaction mixture is degassed and stirred under an inert atmosphere at the specified temperature for the required duration. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the 2-alkynyl-6-(1H-pyrazol-1-yl)pyridine.[6]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The strategic placement of the bromine atom on the electron-deficient pyridine ring allows for its efficient displacement through a variety of palladium-catalyzed cross-coupling reactions. This guide has outlined the general reactivity and provided adaptable experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. While specific quantitative data for this particular substrate remains to be broadly published, the provided procedures, based on closely related 2-bromopyridine systems, offer a solid foundation for researchers to develop and optimize synthetic routes toward novel and complex molecular targets. Further exploration of the reactivity of this compound is warranted and will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

- 1. Negishi Coupling | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

The Pivotal Role of Pyrazole-Containing Compounds in Modern Coordination Chemistry: A Technical Guide

Abstract

Pyrazole and its derivatives have emerged as exceptionally versatile building blocks in the field of coordination chemistry. Their unique electronic properties, steric tuneability, and diverse coordination modes have led to the development of a vast array of metal complexes with significant applications in catalysis, materials science, and medicine. This technical guide provides an in-depth exploration of the core principles governing the coordination chemistry of pyrazole-containing compounds. It offers a comprehensive overview of ligand synthesis, coordination behavior, and the structure-property relationships that dictate the functional outcomes of their metal complexes. Detailed experimental protocols for the synthesis of key ligands and complexes are provided, alongside a quantitative summary of their structural and spectroscopic data. Furthermore, this guide illustrates key concepts through logical and workflow diagrams, offering a valuable resource for researchers and professionals engaged in the design and application of novel coordination compounds.

Introduction to Pyrazole-Based Ligands

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The presence of both a pyridine-like sp²-hybridized nitrogen and a pyrrole-like sp²-hybridized nitrogen atom imparts a unique combination of σ-donating and π-accepting/donating capabilities. This electronic flexibility, coupled with the ease of substitution on the pyrazole ring, allows for the fine-tuning of the steric and electronic properties of the resulting ligands.[1][2]

The deprotonation of the N-H proton of an unsubstituted pyrazole yields the pyrazolate anion, which is a particularly effective bridging ligand, facilitating the formation of polynuclear metal complexes.[1] This ability to connect multiple metal centers is crucial for developing catalysts with cooperative effects and novel magnetic materials.

Synthesis of Pyrazole-Containing Ligands

The synthetic versatility of pyrazole chemistry allows for the creation of a wide range of ligands with varying denticity and electronic properties.

Synthesis of Simple Pyrazoles: 3,5-Dimethylpyrazole

A common and straightforward method for synthesizing substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [3][4][5]

-

Materials: Acetylacetone, Hydrazine hydrate or sulfate, Water, Diethyl ether, Anhydrous potassium carbonate.

-

Procedure:

-

In a round-bottom flask equipped with a stirrer and placed in an ice bath, a solution of hydrazine hydrate in water is prepared.

-

Acetylacetone is added dropwise to the cooled hydrazine solution while maintaining the temperature at approximately 15°C.

-

After the addition is complete, the mixture is stirred for an additional hour at 15°C.

-

The reaction mixture is then diluted with water to dissolve any precipitated inorganic salts.

-

The product is extracted with diethyl ether.

-

The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous potassium carbonate.

-

The ether is removed by distillation, and the resulting crystalline 3,5-dimethylpyrazole is dried under reduced pressure.

-

-

Characterization: The product can be characterized by its melting point (107-108°C) and spectroscopic methods.

Synthesis of Scorpionate Ligands: Tris(pyrazolyl)borates

Tris(pyrazolyl)borate (Tp) ligands, often referred to as "scorpionates," are a class of tripodal ligands that have had a profound impact on coordination chemistry. They are synthesized by the reaction of a pyrazole with an alkali metal borohydride.

Experimental Protocol: Synthesis of Potassium Hydrotris(pyrazolyl)borate (KTp) [6][7]

-

Materials: Pyrazole, Potassium borohydride (KBH₄).

-

Procedure:

-

A mixture of pyrazole and potassium borohydride (in a molar ratio of approximately 3.5:1) is heated in the absence of a solvent.

-

The mixture is heated gradually to a molten state (around 180-200°C) and maintained at this temperature until the evolution of hydrogen gas ceases.

-

The reaction mixture is then cooled to room temperature.

-

The solid product is triturated with a suitable solvent, such as toluene, to remove any unreacted pyrazole.

-

The resulting white solid, KTp, is collected by filtration and dried.

-

Synthesis of Pyrazole-Containing Schiff Base Ligands

Schiff base ligands derived from pyrazoles are readily synthesized through the condensation of a pyrazole-carboxaldehyde with a primary amine. These ligands offer a high degree of modularity, allowing for the introduction of a wide range of functionalities.

Experimental Protocol: Synthesis of a Pyrazole-Schiff Base Ligand [1][8]

-

Materials: 1-Phenyl-3-methyl-5-hydroxypyrazole-4-carboxaldehyde, a primary amine (e.g., aniline), Ethanol.

-

Procedure:

-

Equimolar amounts of 1-phenyl-3-methyl-5-hydroxypyrazole-4-carboxaldehyde and the primary amine are dissolved in ethanol.

-

A few drops of a catalytic amount of glacial acetic acid are added to the solution.

-

The reaction mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated Schiff base ligand is collected by filtration.

-

The product is washed with cold ethanol and dried.

-

Coordination Chemistry of Pyrazole-Based Ligands

Pyrazole-containing compounds exhibit a remarkable diversity in their coordination behavior, acting as neutral ligands or anionic pyrazolates.

Coordination Modes of Pyrazole Ligands

The coordination versatility of the pyrazole moiety is a cornerstone of its utility in coordination chemistry. The primary coordination modes are depicted below.

Caption: Logical diagram of pyrazole coordination modes.

-

Monodentate Coordination: Neutral pyrazole ligands typically coordinate to a single metal center through their pyridine-like nitrogen atom.[1]

-

Exo-Bidentate (Bridging) Coordination: The pyrazolate anion is an excellent bridging ligand, linking two metal centers through its two nitrogen atoms. This mode is fundamental to the construction of di- and polynuclear complexes.[1]

-

Endo-Bidentate (Chelating) Coordination: By introducing a donor functional group at a position adjacent to a coordinating nitrogen atom, pyrazole-based ligands can act as chelating agents, forming stable metallacycles.

Structural and Spectroscopic Data

The structural and spectroscopic properties of pyrazole-based ligands and their metal complexes provide valuable insights into their bonding and electronic structure.

Table 1: Selected Crystallographic Data for Pyrazole-Metal Complexes

| Complex | Metal | Coordination Geometry | M-N (pyrazole) Bond Length (Å) | M-X Bond Length (Å) | Reference |

| [Cu(4-Ph-pzH)₄Cl₂] | Cu | Elongated Octahedron | 2.010 (avg) | 2.839 (avg, Cu-Cl) | [7] |

| [Cu(pz)₄(ClO₄)₂] | Cu | Elongated Octahedron | 1.997 (avg) | 2.490 (avg, Cu-O) | [7] |

| [CoCl(μ-Cl)(HpzPh)₃]₂ | Co | Distorted Tetrahedral | - | 2.22-2.35 (Co-Cl) | [9] |

| [Cu₂(μ₂-C₅H₇N₂Br)(μ₂-Br)(C₅H₈N₂)₄Br₂] | Cu | Distorted Square-Pyramidal | 1.970-2.035 | 2.511-2.573 (Cu-Br) | [10] |

| [Cu(L12)₂] (L12 = phenolic pyrazole) | Cu | Square Planar | - | 1.905(2) (Cu-O) | [11] |

Table 2: Key Spectroscopic Data for Pyrazole-Based Ligands

| Ligand/Complex | Technique | Characteristic Signal (cm⁻¹ or ppm) | Interpretation | Reference |

| 3,5-Dimethylpyrazole | ¹H NMR | δ 2.14 (s, 6H, CH₃), 5.64 (s, 1H, CH), 11.87 (br s, 1H, NH) | Protons of the pyrazole ring and methyl groups. | [10] |

| 3,5-Dimethylpyrazole | FT-IR | ~3200 (N-H stretch), ~1594 (C=N stretch) | Vibrational modes of the pyrazole ring. | [12] |

| Potassium Hydrotris(pyrazolyl)borate (KTp) | FT-IR | ~2450-2550 (B-H stretch) | Characteristic B-H bond vibration. | [13] |

| Silver Tris(3,5-dimethyl-1-pyrazolyl)borohydride | ¹H NMR | δ 2.12, 2.21 (s, CH₃), 5.64 (s, CH) | Protons of the dimethylated pyrazole rings. | [13] |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | ¹H NMR | δ 2.20 (s, 3H, CH₃), 5.94 (s, 1H, Hpyrazole), 9.25 (s, 1H, NHamide), 12.24 (s, 1H, NHpyrazole) | Characteristic proton signals of the ligand. | [14] |

Applications in Catalysis

Pyrazole-containing metal complexes have emerged as highly effective catalysts for a variety of organic transformations, owing to the tuneable steric and electronic environment around the metal center.

Oxidation Catalysis

Cobalt complexes with pyrazole-based ligands have shown significant activity in the catalytic oxidation of hydrocarbons. For instance, they can catalyze the peroxidative oxidation of cyclohexane to cyclohexanol and cyclohexanone under mild conditions.[8][9]

Table 3: Catalytic Performance of Cobalt-Pyrazole Complexes in Cyclohexane Oxidation

| Catalyst | Oxidant | Temperature (°C) | Turnover Number (TON) | Total Yield (%) | Reference |

| [CoCl(μ-Cl)(HpzPh)₃]₂ | H₂O₂ | Room | - | - | [9] |

| [CoCl₂(HpzPh)₄] | H₂O₂ | Room | 396 | 39.6 | [15] |

Simplified Catalytic Cycle for Cyclohexane Oxidation

Caption: A simplified catalytic cycle for cyclohexane oxidation.

Other Catalytic Applications

The catalytic scope of pyrazole-based metal complexes extends to:

-

Hydrogenation and Transfer Hydrogenation: Protic pyrazole complexes can act as bifunctional catalysts, where the pyrazole N-H group participates in substrate activation.

-

Carbon-Carbon Coupling Reactions: Palladium and nickel complexes with pyrazole-based ligands are effective catalysts for Suzuki, Heck, and other cross-coupling reactions.

-

Polymerization: Pyrazole-based complexes of early transition metals have been investigated as catalysts for olefin polymerization.

Role in Drug Development and Bioinorganic Chemistry

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] The incorporation of metal ions into pyrazole-containing molecules can enhance their biological activity and introduce novel mechanisms of action.

-

Anticancer Agents: Metal complexes of pyrazole derivatives have shown promising anticancer activity, often through mechanisms involving DNA interaction or enzyme inhibition.

-

Antimicrobial Agents: The antimicrobial properties of pyrazoles can be significantly enhanced upon coordination to metal ions like copper and zinc.

-

Enzyme Mimics: The coordination environment provided by pyrazole-based ligands can be designed to mimic the active sites of metalloenzymes, leading to the development of functional models and synthetic enzymes.

Experimental Workflow: Synthesis and Characterization of a Copper(II)-Pyrazole Complex

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a pyrazole-based coordination compound.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

Pyrazole-containing compounds represent a remarkably versatile and continually evolving class of ligands in coordination chemistry. Their tuneable properties and diverse coordination behavior have enabled the development of metal complexes with a wide range of applications, from industrial catalysis to medicinal chemistry. The ongoing exploration of novel pyrazole-based ligand architectures promises to yield new generations of coordination compounds with enhanced performance and novel functionalities, further solidifying the central role of pyrazoles in modern chemical research. This guide has provided a foundational understanding of this important area, offering both the theoretical background and practical protocols to aid researchers in their endeavors.

References

- 1. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jcsp.org.pk [jcsp.org.pk]

- 14. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Literature review on the synthesis of substituted pyrazolylpyridines.

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazolylpyridines represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their diverse biological activities, including roles as kinase inhibitors in oncology and as antiviral agents, have spurred the development of a wide array of synthetic methodologies. This technical guide provides a comprehensive overview of the core strategies for the synthesis of substituted pyrazolylpyridines, with a focus on multicomponent reactions, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of synthetic workflows and relevant biological signaling pathways are presented to serve as a practical resource for researchers in the field.

Core Synthetic Strategies

The construction of the pyrazolylpyridine scaffold can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, have emerged as a powerful and atom-economical strategy for the rapid assembly of complex molecules like pyrazolylpyridines.[1][2][3] These reactions offer significant advantages by minimizing purification steps, reducing solvent waste, and allowing for the creation of diverse molecular libraries from simple starting materials.

A notable example is the cascade reaction between N-tosylhydrazones and 2-alkynylpyridines, which directly yields 2-(pyrazol-3-yl)pyridines.[1][3] A three-component variation of this reaction, involving α-bromo-N-tosylhydrazones, alkynylpyridines, and NH-azoles, further expands the molecular diversity of the resulting polysubstituted pyrazoles.[1][3]

Experimental Protocol: Three-Component Synthesis of 2-(Pyrazol-3-yl)pyridines [1][3]

A mixture of the corresponding α-bromo-N-tosylhydrazone (0.5 mmol), the alkynylpyridine (0.6 mmol, 1.2 equiv), the NH-azole (0.75 mmol, 1.5 equiv), and Cs2CO3 (1.5 mmol, 3.0 equiv) in DMF (2.5 mL) is stirred at 80 °C for the specified time (typically 2-12 h, monitored by TLC). After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (hexane/ethyl acetate mixtures) to afford the desired 2-(pyrazol-3-yl)pyridine.

Table 1: Substrate Scope for the Three-Component Synthesis of 2-(Pyrazol-3-yl)pyridines [1][3]

| Entry | Alkynylpyridine | N-Tosylhydrazone | NH-Azole | Time (h) | Yield (%) |

| 1 | 2-Ethynylpyridine | Benzaldehyde | Pyrazole | 4 | 85 |

| 2 | 2-Ethynylpyridine | 4-Chlorobenzaldehyde | Pyrazole | 6 | 78 |

| 3 | 2-Ethynylpyridine | Acetophenone | 1,2,4-Triazole | 8 | 72 |

| 4 | 2,6-Diethynylpyridine | Benzaldehyde | Pyrazole | 12 | 65 (bis-adduct) |

Cycloaddition Reactions

[3+2] Cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings like pyrazoles. These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazolylpyridines, this can involve either the construction of the pyrazole ring onto a pre-existing pyridine or vice versa.

One common approach involves the reaction of nitrile imines, generated in situ from hydrazonoyl halides, with an appropriately substituted alkynylpyridine. This method offers good control over regioselectivity.

Experimental Protocol: [3+2] Cycloaddition Synthesis of Pyrazolylpyridines

To a solution of the hydrazonoyl chloride (1.0 mmol) and the alkynylpyridine (1.2 mmol) in a suitable solvent such as toluene (10 mL), a base like triethylamine (1.5 mmol) is added dropwise at room temperature. The reaction mixture is then heated to reflux (or stirred at room temperature, depending on the reactivity of the substrates) and monitored by TLC. Upon completion, the reaction mixture is cooled, and the triethylamine hydrochloride salt is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazolylpyridine.

Table 2: Examples of [3+2] Cycloaddition for Pyrazolylpyridine Synthesis

| Entry | Hydrazonoyl Halide | Alkynylpyridine | Conditions | Yield (%) |

| 1 | N-phenylbenzohydrazonoyl chloride | 2-Ethynylpyridine | Toluene, reflux, 6h | 75 |

| 2 | N-(4-chlorophenyl)acetohydrazonoyl chloride | 3-Ethynylpyridine | THF, rt, 12h | 68 |

| 3 | N-phenyl-2-oxopropanehydrazonoyl chloride | 4-Ethynylpyridine | Dioxane, 100°C, 4h | 82 |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are indispensable tools for the formation of C-C bonds in modern organic synthesis. These methods are particularly useful for the synthesis of substituted pyrazolylpyridines by coupling a pre-functionalized pyrazole with a functionalized pyridine, or vice versa.

Suzuki Coupling: This reaction involves the coupling of a boronic acid or ester with a halide or triflate in the presence of a palladium catalyst and a base. For pyrazolylpyridine synthesis, a common strategy is the coupling of a pyrazolylboronic acid with a halopyridine.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. This is a valuable method for introducing an alkynyl group that can be further elaborated, or for directly coupling a pyrazole with a pyridine ring if one of the partners is alkynylated.

Experimental Protocol: Suzuki Coupling for the Synthesis of 4-(Pyrazol-3-yl)pyridines

A mixture of the halopyridine (1.0 mmol), the pyrazolylboronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like K2CO3 (2.0 mmol) in a solvent system such as a 3:1 mixture of dioxane and water (8 mL) is degassed and heated under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.

Table 3: Substrate Scope for Suzuki Coupling in Pyrazolylpyridine Synthesis

| Entry | Halopyridine | Pyrazolylboronic Ester | Catalyst | Base | Yield (%) |

| 1 | 4-Bromopyridine | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl2 | K2CO3 | 88 |

| 2 | 2-Chloro-5-iodopyridine | 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(OAc)2/SPhos | K3PO4 | 75 |

| 3 | 3-Bromo-5-fluoropyridine | 1-(tert-Butyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd2(dba)3/XPhos | Cs2CO3 | 92 |

Biological Significance and Signaling Pathways

Substituted pyrazolylpyridines have been identified as potent inhibitors of several key signaling proteins implicated in human diseases, particularly cancer. Understanding the signaling pathways these compounds modulate is crucial for rational drug design and development.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is associated with various diseases, including cancer and neurodegenerative disorders. Certain 4-(pyrazol-3-yl)-pyridines have been developed as potent JNK inhibitors.[4]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a key driver in many types of cancer. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of c-Met kinase.[5]

Conclusion

The synthesis of substituted pyrazolylpyridines is a dynamic and evolving field of research. Multicomponent reactions, cycloaddition strategies, and transition-metal-catalyzed cross-couplings represent the primary and most powerful approaches to constructing this important heterocyclic scaffold. The detailed protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for their synthetic endeavors. Furthermore, the visualization of the biological pathways targeted by these compounds underscores their therapeutic potential and should inspire further efforts in the design and development of novel pyrazolylpyridine-based drugs.

References

- 1. Cascade and multicomponent synthesis of structurally diverse 2-(pyrazol-3-yl)pyridines and polysubstituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Cascade and multicomponent synthesis of structurally diverse 2-(pyrazol-3-yl)pyridines and polysubstituted pyrazoles. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Bromo-6-(1H-pyrazol-1-yl)pyridine in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is particularly pronounced in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds to synthesize a diverse array of 2-aryl-6-(1H-pyrazol-1-yl)pyridine derivatives. These products are of significant interest, notably as precursors to potent inhibitors of TGF-β type I receptor kinase (ALK5), a critical target in fibrosis and cancer research.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki cross-coupling reactions.

Data Presentation: Suzuki Cross-Coupling of this compound

The following table summarizes typical reaction conditions and yields for the Suzuki cross-coupling of this compound with various arylboronic acids. The data is compiled from representative procedures for similar 2-bromopyridine derivatives and serves as a guideline for reaction optimization.[4][5][6][7]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | 16 | 88 |

| 4 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 89 |

| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 78 |

| 6 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane/H₂O | 100 | 14 | 81 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DME)

-

Degassed water (if using an aqueous system)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk flask or sealed tube)

Procedure:

-

To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

If a ligand is required, add it to the flask at this stage.

-

Seal the flask with a rubber septum or screw cap.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous solvent (e.g., Dioxane, 5 mL) via syringe. If using a biphasic system, add the degassed water (e.g., 1 mL).

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-(1H-pyrazol-1-yl)pyridine.

Mandatory Visualizations

Experimental Workflow for Suzuki Cross-Coupling

Caption: A streamlined workflow for the Suzuki cross-coupling reaction.

Signaling Pathway: Inhibition of TGF-β Pathway by ALK5 Inhibitors

The 2-aryl-6-(1H-pyrazol-1-yl)pyridine scaffold is a core component of known ALK5 inhibitors, which block the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is implicated in cellular processes such as growth, differentiation, and extracellular matrix production. Its dysregulation is a hallmark of diseases like fibrosis and cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: Creating Functionalized Ligands via Substitution of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a highly versatile heterocyclic building block, pivotal in the synthesis of functionalized ligands. Its structure features a pyridine ring and a pyrazole ring, offering a bidentate N,N chelation site that is crucial for coordination chemistry. The bromine atom at the 2-position of the pyridine ring serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. This allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which are widely used in catalysis, materials science, and the development of pharmaceutical agents.[1][2] Pyrazole-containing ligands are particularly significant in creating complexes with tunable photophysical and chemical properties and are integral to the development of therapeutic agents for conditions ranging from cancer to neurodegenerative diseases.[3][4][5]

This document provides detailed protocols and application notes for three key palladium-catalyzed cross-coupling reactions used to functionalize this scaffold: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6][7] For this compound, this reaction allows the introduction of various aryl, heteroaryl, or alkyl groups, creating a diverse library of substituted bipyridine-like ligands. These reactions are valued for their mild conditions and tolerance of a wide range of functional groups.[7][8]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura C-C bond formation.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Preparation: To a flame-dried Schlenk flask or sealed tube, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Reaction: Place the reaction mixture in a preheated oil bath and stir at the specified temperature (typically 80-100 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired functionalized ligand.[7]

Data Summary: Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 80-92 |

| 2-Thiopheneboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Dioxane | 100 | 75-88 |

| Vinylboronic acid pinacol ester | Pd(OAc)₂/XPhos (2) | K₃PO₄ | THF/H₂O | 80 | 70-85 |

Note: Yields are generalized from literature on similar substrates and may vary.[9][10][11]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[12][13] This method is indispensable for synthesizing ligands containing secondary or tertiary amino groups, which are crucial for modulating the electronic properties of metal complexes and for introducing pharmacologically relevant moieties. The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base.[14][15]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig C-N bond formation.

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a flame-dried Schlenk flask.

-

Reagent Addition: Add this compound (1.0 equiv) and the anhydrous solvent (e.g., toluene or dioxane).

-

Amine Addition: Add the amine (1.2 equiv). If the amine is volatile, the reaction should be performed in a sealed tube.[14]

-

Reaction: Seal the vessel and heat the mixture with vigorous stirring at the specified temperature (typically 90-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the aminated product.

Data Summary: Buchwald-Hartwig Amination Conditions

| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Morpholine | Pd(OAc)₂ / BINAP (2/3) | Cs₂CO₃ | Toluene | 100 | 75-90 |

| Aniline | Pd₂(dba)₃ / XPhos (1/2) | NaOtBu | Dioxane | 110 | 80-95 |

| Benzylamine | PdCl₂(dppf) (3) | K₂CO₃ | Toluene | 100 | 70-85 |

| Diethylamine | Pd₂(dba)₃ / tBuXPhos (2/4) | LiHMDS | THF | 90 | 65-80 |

Note: Yields are generalized from literature on similar substrates and may vary. Strong bases like NaOtBu are essential for catalyst turnover.[15]

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is catalyzed by a combination of palladium and copper(I) salts and is performed under mild, basic conditions.[18] It provides a direct route to alkynyl-substituted ligands, which are valuable as rigid linkers in supramolecular chemistry, as precursors for more complex heterocycles, and as components in functional materials.[19]

Experimental Workflow: Sonogashira Coupling

Caption: Workflow for Sonogashira C-C (alkynyl) bond formation.

Protocol: General Procedure for Sonogashira Coupling

-

Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add the degassed anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[20]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired alkynylated ligand.

Data Summary: Sonogashira Coupling Conditions

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | RT | 85-95 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DiPEA | DMF | 50 | 80-90 |

| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (2) | Et₃N | Acetonitrile | 60 | 75-88 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ (4) | CuI (5) | Et₃N/THF | THF | RT | 70-85 |

Note: Yields are generalized from literature on similar substrates and may vary.[19][20]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media [mdpi.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Notes and Protocols for 2-Bromo-6-(1H-pyrazol-1-yl)pyridine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with a reactive bromine atom and a pyrazole moiety, makes it an excellent scaffold for the synthesis of diverse compound libraries. The bromine atom serves as a key functional group for various cross-coupling reactions, enabling the introduction of a wide range of substituents, while the pyrazolyl-pyridine core is a recognized pharmacophore in many biologically active molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery, with a focus on high-throughput screening (HTS) for anticancer and kinase inhibitor discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 123640-41-5 |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| Appearance | Solid |

| Purity | ≥96-97% |

| Storage Temperature | 2-8°C, under inert atmosphere |

Applications in Drug Discovery

The this compound scaffold is a privileged structure in the development of kinase inhibitors and anticancer agents. The pyrazole and pyridine rings can engage in crucial hydrogen bonding and π-stacking interactions within the ATP-binding pocket of various kinases.

Kinase Inhibition

Derivatives of the pyrazolopyridine scaffold have shown potent inhibitory activity against several kinases, including TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and a target in oncology and autoimmune diseases.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of a potent 1H-pyrazolo[3,4-b]pyridine derivative (Compound 15y ) targeting TBK1.[1]

| Compound | Target Kinase | IC₅₀ (nM) |

| 15y | TBK1 | 0.2 |

Anticancer Activity

Libraries of compounds derived from this compound have been screened for their cytotoxic effects against various cancer cell lines. These studies have identified compounds with significant antiproliferative activity.

Quantitative Data: Anticancer Activity

The table below presents the anticancer activity of representative pyrazole derivatives against the Jurkat (human T-cell leukemia) cell line.[2]

| Compound | Cell Line | IC₅₀ (µM) |

| 11 | Jurkat | 45.05 |

| 18 | Jurkat | 14.85 |

Experimental Protocols

Synthesis of a Diverse Compound Library from this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for synthesizing a library of derivatives for HTS by coupling various aryl and heteroaryl boronic acids with the this compound core.

Materials:

-

This compound

-

A diverse set of aryl/heteroaryl boronic acids or boronate esters

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Purification supplies (silica gel, solvents for chromatography)

Procedure:

-

In a reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent system (e.g., 1,4-dioxane/water, 4:1).

-

Add the aryl/heteroaryl boronic acid (1.1-1.5 equivalents) to the solution.

-

Add the base (2-3 equivalents).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (0.05-0.1 equivalents) under the inert atmosphere.

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

-

Characterize the final compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Library Synthesis

References

Application Notes & Protocols: Synthesis of Organometallic Catalysts Utilizing the Pyrazolyl-Pyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of organometallic catalysts based on the versatile pyrazolyl-pyridine scaffold. This class of ligands offers a tunable electronic and steric environment for the metal center, leading to catalysts with a wide range of applications in organic synthesis and drug development.[1][2]

Introduction

Pyrazolyl-pyridine ligands are N,N-bidentate chelators that have gained significant attention in coordination chemistry and catalysis.[1] Their modular synthesis allows for facile modification of the pyrazole and pyridine rings, enabling the fine-tuning of the resulting metal complex's properties.[2] These ligands stabilize a variety of transition metals, including ruthenium, iridium, iron, and copper, to create catalysts for reactions such as transfer hydrogenation, C-C coupling, and oxidation reactions.[2][3][4] The protic nature of the pyrazole N-H group in some designs can also lead to metal-ligand cooperation, enhancing catalytic activity.[3]

Data Presentation

Table 1: Synthesis of Representative Pyrazolyl-Pyridine Ligands

| Entry | Ligand Structure | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1 | 2-(1H-pyrazol-3-yl)pyridine | 2-acetylpyridine, N,N-dimethylformamide dimethyl acetal, hydrazine | Ethanol | Reflux, 1 h | 82 | [1] |

| 2 | 2,6-bis(1H-pyrazol-3-yl)pyridine | 2,6-diacetylpyridine, N,N-dimethylformamide dimethyl acetal, hydrazine | Ethanol | Reflux | High | [3] |

| 3 | Pyrazolo[3,4-b]pyridine derivative | Aldehyde derivatives, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl) indole | Toluene | 80 °C, 12 h | High | [5] |

| 4 | 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine | 3-(2-pyridyl)pyrazole, 3-methylbenzyl bromide, K2CO3 | Acetonitrile | Reflux | Not Specified | [6] |

Table 2: Synthesis of Organometallic Complexes

| Entry | Complex | Ligand | Metal Precursor | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1 | [Ru(L1)3]Cl2 | 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine | RuCl3·6H2O | Ethanol/Water | Not Specified | Not Specified | [6] |

| 2 | --INVALID-LINK--3·H2O | 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine | Cu(ClO4)2·6H2O | Methanol | Not Specified | 90 | [6] |

| 3 | --INVALID-LINK--2 | 2,6-bis(5-hydroxy-1H-pyrazol-3-yl)pyridine | Fe(BF4)2·6H2O | Acetonitrile | Stirred, 30 min | 56 | [7] |

| 4 | [Ir(ppy)2(pzpy)] | Phenylpyridine (ppy) | [Ir(ppy)2Cl]2 | Dichloromethane/Methanol | Room Temperature | Not Specified | [3] |

Table 3: Catalytic Performance Data

| Entry | Catalyst | Reaction | Substrate | Product | Yield (%) | TON | Reference |

| 1 | Iridium(III) complex with 2-(1H-pyrazol-3-yl)pyridine | Dehydrogenation of formic acid | Formic acid | H2 + CO2 | High | Not Specified | [3] |

| 2 | Ruthenium(II) complex with pyrazolyl-pyridine ligand | Dehydrogenation of formic acid | Formic acid | H2 + CO2 | Not Specified | Not Specified | [8] |

| 3 | Copper(II) acetylacetonate with pyrazolo[3,4-b]pyridine ligand | [3+3] Cycloaddition | Various aldehydes and amines | Pyrazolo[3,4-b]pyridine derivatives | up to 94 | Not Specified | [9] |

| 4 | Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Condensation Reaction | Aldehydes, 5-(1H-Indol-3-yl)- 2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Pyrazolo[3,4-b] pyridines | High | Not Specified | [5] |

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-pyrazol-3-yl)pyridine

Materials:

-

2-acetylpyridine

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

A solution of 2-acetylpyridine and a slight excess of DMF-DMA in ethanol is heated at reflux.

-

After the initial reaction is complete (monitored by TLC), a slight excess of hydrazine hydrate is added to the reaction mixture.

-

The mixture is refluxed for 1 hour.[1]

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(1H-pyrazol-3-yl)pyridine.

Protocol 2: Synthesis of a Ruthenium(II) Pyrazolyl-Pyridine Complex

Materials:

-

2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine (ligand)

-

RuCl3·6H2O

-

Ethanol

-

Water

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

The pyrazolyl-pyridine ligand (3 equivalents) is dissolved in ethanol in a Schlenk flask under an inert atmosphere.

-

An aqueous solution of RuCl3·6H2O (1 equivalent) is added to the ligand solution.[6]

-

The reaction mixture is stirred at an elevated temperature (e.g., reflux) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ligand and then dried under vacuum to yield the [Ru(L)3]Cl2 complex.[6]

Protocol 3: Catalytic Transfer Hydrogenation of a Ketone

Materials:

-

Ruthenium(II) or Iridium(III) pyrazolyl-pyridine complex (catalyst)

-

Ketone substrate (e.g., acetophenone)

-

Hydrogen donor (e.g., isopropanol or formic acid)

-

Base (e.g., KOH or Na2CO3, if required)

-

Solvent (e.g., isopropanol or water)

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

To a reaction vessel under an inert atmosphere, add the ketone substrate, the solvent, and the hydrogen donor.

-

Add the organometallic catalyst (typically 0.1-1 mol%).

-

If required, add the base.

-

The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (e.g., 1-24 hours).

-

The reaction progress is monitored by GC or TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated by extraction and purified by column chromatography or distillation.

Visualizations

Caption: General workflow for the synthesis of organometallic catalysts.

Caption: A representative catalytic cycle for transfer hydrogenation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Optimizing reaction conditions for Suzuki coupling of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: A typical starting point for the Suzuki coupling of this compound involves a palladium catalyst, a base, and a suitable solvent. Based on literature for similar heteroaromatic pyridines, a common set of initial conditions is outlined in the table below.[1][2][3] It is crucial to degas the reaction mixture thoroughly to prevent catalyst degradation.[4]

Q2: Which palladium catalyst is most effective for this type of coupling?

A2: The choice of palladium catalyst is critical for a successful reaction. For heteroaromatic substrates, particularly those containing nitrogen, catalysts with electron-rich and sterically bulky phosphine ligands are often preferred.[3] Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used and have shown success in the coupling of other bromopyridines.[2][5] For challenging couplings, more advanced catalysts or ligand systems might be necessary.[3]

Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?

A3: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[6][7] The choice of base can significantly impact the reaction yield. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][8] For nitrogen-containing substrates, a milder base like K₂CO₃ or K₃PO₄ is often a good starting point to avoid potential side reactions.[2] In some cases, stronger bases like cesium carbonate have proven effective, especially for less reactive systems.[4]

Q4: How do I select the appropriate solvent for the reaction?

A4: The solvent system plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction rate and yield. A mixture of an organic solvent and water is frequently used in Suzuki couplings to dissolve both the organic halide and the inorganic base.[2] Common organic solvents include 1,4-dioxane, toluene, and THF.[2][8] A popular choice is a 4:1 mixture of 1,4-dioxane and water.[2]

Q5: At what temperature should I run the reaction, and for how long?

A5: The reaction temperature typically ranges from 80 °C to 110 °C.[1][2][4] The optimal temperature depends on the reactivity of the coupling partners and the stability of the catalyst. Reaction progress should be monitored by a suitable analytical technique, such as TLC or LC-MS, to determine the optimal reaction time, which can range from a few hours to overnight.[4]

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution | Citation |

| Low or No Product Formation | Inactive catalyst | Ensure proper degassing of the reaction mixture. Use fresh, high-quality palladium catalyst. Consider preparing the active Pd(0) species in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand. | [4] |

| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes improve yields for sluggish reactions. | [4][9] | |

| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). The solubility of all components is crucial. | [2][4] | |

| Poor quality boronic acid | Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable trifluoroborate salt or a pinacol ester. | [10][11] | |

| Formation of Side Products | Protodeboronation (cleavage of the C-B bond of the boronic acid) | Use anhydrous solvents and ensure the base is thoroughly dried. A less nucleophilic base like KF might be beneficial. | [6][10] |

| Homocoupling of the boronic acid | Ensure thorough degassing to remove oxygen, which can promote homocoupling. Using a slight excess of the boronic acid can sometimes be beneficial. | [12] | |

| Dehalogenation of this compound | This can be a significant side reaction with heteroaromatic halides. Using milder reaction conditions (lower temperature, weaker base) may help. Bromo derivatives are generally less prone to dehalogenation than iodo derivatives. | [13][14] | |

| Incomplete Reaction | Insufficient reaction time | Continue to monitor the reaction for a longer period. If the reaction stalls, a fresh portion of the catalyst may be added. | |

| Catalyst deactivation | The pyrazole or pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. The use of more sterically hindered and electron-rich ligands can mitigate this effect. | [3] | |

| Product Purification Issues | Co-elution of product with starting materials or byproducts | Optimize chromatographic conditions (e.g., different solvent systems, gradient elution). Recrystallization may be an alternative purification method. | [4] |

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Recommended Reaction Conditions

| Parameter | Recommendation | Typical Range | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1-5 mol% | Catalyst choice is critical and may require screening. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0-3.0 equiv | Base strength can influence reaction rate and side reactions. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | 4:1 to 5:1 (organic:water) | A biphasic system is often necessary to dissolve all reactants. |

| Temperature | 90-110 °C | 80-120 °C | Higher temperatures may be needed for less reactive substrates. |

| Boronic Acid | Arylboronic Acid | 1.1-1.5 equiv | A slight excess is often used to drive the reaction to completion. |

Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Troubleshooting decision tree for failed Suzuki coupling reactions.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. reddit.com [reddit.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Yoneda Labs [yonedalabs.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Identifying and minimizing side products in pyrazolylpyridine synthesis.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during pyrazolylpyridine synthesis.

Frequently Asked Questions (FAQs)